molecular formula C15H24O B15345098 Cyclopentanone, 2-[[4-(1-methylethyl)-1-cyclohexen-1-yl]methyl]- CAS No. 56175-55-4

Cyclopentanone, 2-[[4-(1-methylethyl)-1-cyclohexen-1-yl]methyl]-

Cat. No.: B15345098
CAS No.: 56175-55-4
M. Wt: 220.35 g/mol
InChI Key: CACFYQYLLIRCQK-UHFFFAOYSA-N
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Description

Cyclopentanone, 2-[[4-(1-methylethyl)-1-cyclohexen-1-yl]methyl]- is an organic compound with the molecular formula C15H24O It is a cyclic ketone that features a cyclopentanone ring substituted with a 4-(1-methylethyl)-1-cyclohexen-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentanone, 2-[[4-(1-methylethyl)-1-cyclohexen-1-yl]methyl]- typically involves the reaction of cyclopentanone with a suitable alkylating agent under controlled conditions. One common method is the alkylation of cyclopentanone with 4-(1-methylethyl)-1-cyclohexen-1-yl bromide in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanone, 2-[[4-(1-methylethyl)-1-cyclohexen-1-yl]methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclohexenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles like halides, amines, or thiols

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Cyclopentanone, 2-[[4-(1-methylethyl)-1-cyclohexen-1-yl]methyl]- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Cyclopentanone, 2-[[4-(1-methylethyl)-1-cyclohexen-1-yl]methyl]- involves its interaction with specific molecular targets and pathways. The compound’s ketone group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. Additionally, the cyclohexenyl group may contribute to the compound’s lipophilicity, enhancing its ability to penetrate biological membranes and exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopentanone, 2-methyl-3-(1-methylethyl)
  • Cyclopentanone, 2-[(4-chlorophenyl)methyl]-5-(1-methylethyl)
  • Cyclopentanone, 2-(1-methylethyl)-

Uniqueness

Cyclopentanone, 2-[[4-(1-methylethyl)-1-cyclohexen-1-yl]methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

CAS No.

56175-55-4

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

2-[(4-propan-2-ylcyclohexen-1-yl)methyl]cyclopentan-1-one

InChI

InChI=1S/C15H24O/c1-11(2)13-8-6-12(7-9-13)10-14-4-3-5-15(14)16/h6,11,13-14H,3-5,7-10H2,1-2H3

InChI Key

CACFYQYLLIRCQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(=CC1)CC2CCCC2=O

Origin of Product

United States

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